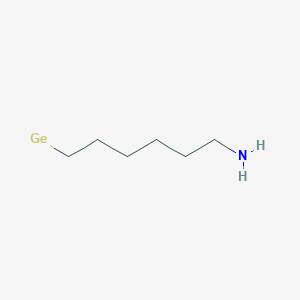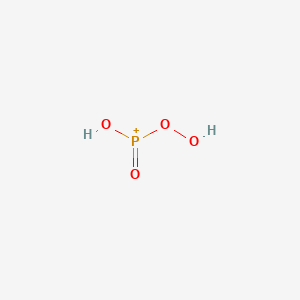
Hydroperoxy(hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxy(hydroxy)oxophosphanium is a compound with the chemical formula H₂O₄PIt contains both hydroperoxy and hydroxy functional groups attached to a phosphorus atom, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroperoxy(hydroxy)oxophosphanium typically involves the reaction of phosphorus compounds with hydrogen peroxide under controlled conditions. One common method includes the reaction of phosphine oxides with hydrogen peroxide, which results in the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the hydroperoxy and hydroxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroperoxy(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of the hydroperoxy group.
Reduction: It can be reduced to form phosphine oxides and other related compounds.
Substitution: The hydroxy and hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphonic acids, and other phosphorus-containing compounds .
Applications De Recherche Scientifique
Hydroperoxy(hydroxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxy groups in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with oxidative properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Hydroperoxy(hydroxy)oxophosphanium involves its ability to participate in redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Hydroperoxyl Radical (HOO•): Similar in having a hydroperoxy group but lacks the phosphorus atom.
Phosphine Oxides: Similar in containing phosphorus but lack the hydroperoxy group.
Peroxyacids: Contain both hydroperoxy and carboxylic acid groups
Uniqueness: Hydroperoxy(hydroxy)oxophosphanium is unique due to the combination of hydroperoxy and hydroxy groups attached to a phosphorus atom. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
25756-95-0 |
|---|---|
Formule moléculaire |
H2O4P+ |
Poids moléculaire |
96.987 g/mol |
Nom IUPAC |
hydroperoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/HO4P/c1-4-5(2)3/h(H-,1,2,3)/p+1 |
Clé InChI |
OWMFROMIUXRDGS-UHFFFAOYSA-O |
SMILES canonique |
OO[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


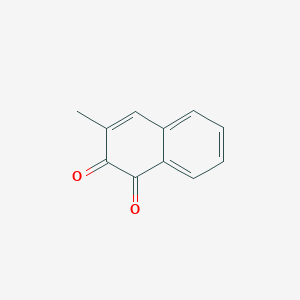
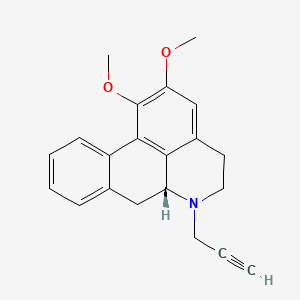
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
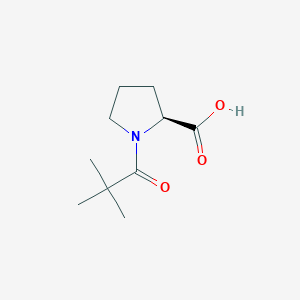
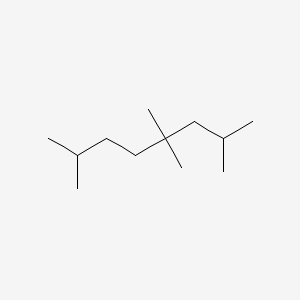
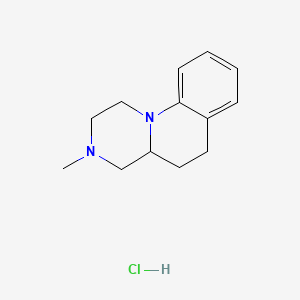
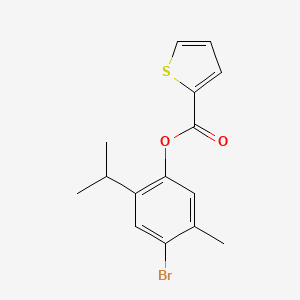
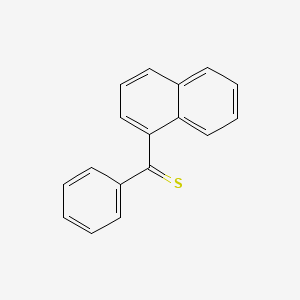
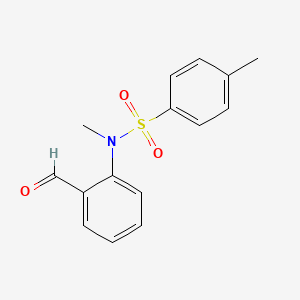
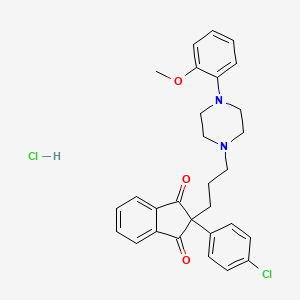
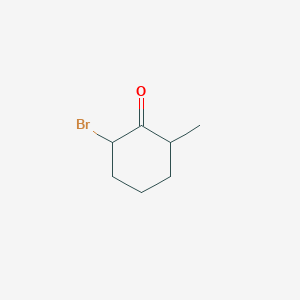
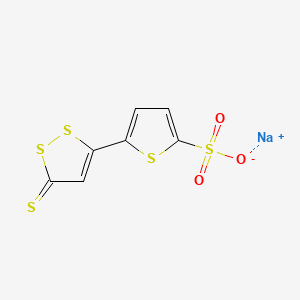
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
